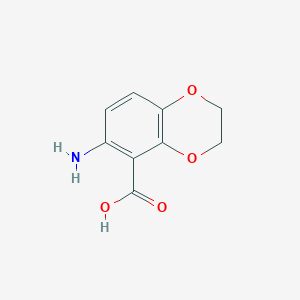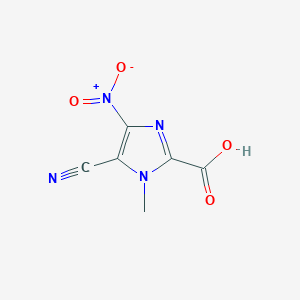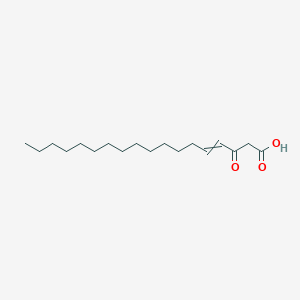
3-Oxooctadec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxooctadec-4-enoic acid is a fatty acid derivative characterized by the presence of a keto group at the third carbon and a double bond at the fourth carbon. This compound is part of a broader class of bioactive fatty acids known for their diverse biological activities, including bactericidal and fungicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxooctadec-4-enoic acid typically involves the oxidation of octadecenoic acid derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position . Another approach involves the use of enzymatic oxidation, which offers a more environmentally friendly alternative .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using chemical oxidants. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Oxooctadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and enzymatic oxidants.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fatty acids.
Scientific Research Applications
3-Oxooctadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The biological activity of 3-Oxooctadec-4-enoic acid is primarily attributed to its ability to interact with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, affecting various cellular processes. It also acts as an inhibitor of specific enzymes involved in fatty acid metabolism, thereby exerting its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
3-Oxooctadec-4-enoic acid is unique due to its specific structural features, such as the keto group and the double bond. Similar compounds include:
- 4-Oxooctadeca-2,9,17-trienoic acid
- 4-Oxooctadeca-2,11,17-trienoic acid
- 4-Oxohexadeca-2,15-dienoic acid
- 4-Oxooctadeca-2,17-dienoic acid
These compounds share similar bioactive properties but differ in the position and number of double bonds, which can influence their biological activity and applications.
Properties
CAS No. |
821786-77-0 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-oxooctadec-4-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) |
InChI Key |
OLXLIUHXNLTPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


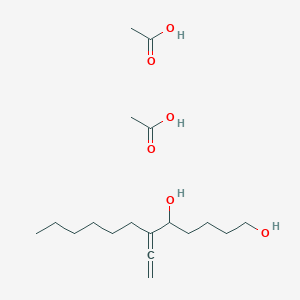
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
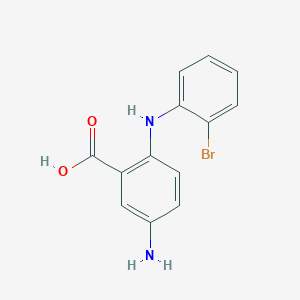
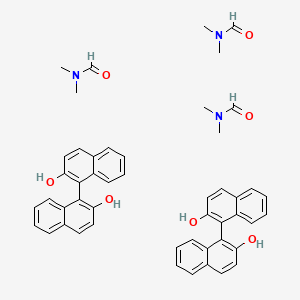
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
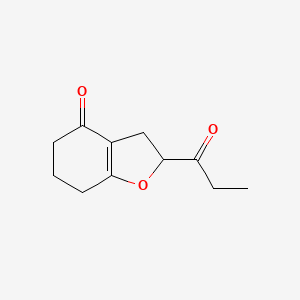
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
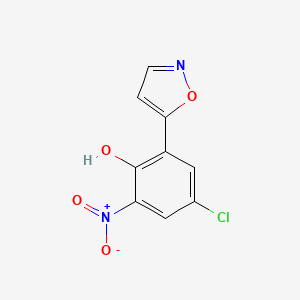
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
